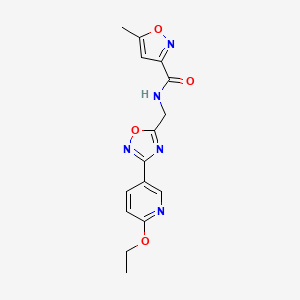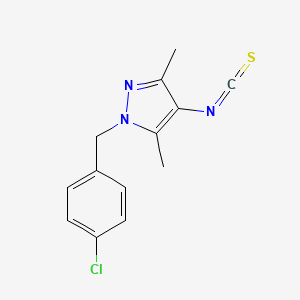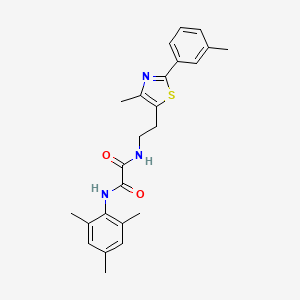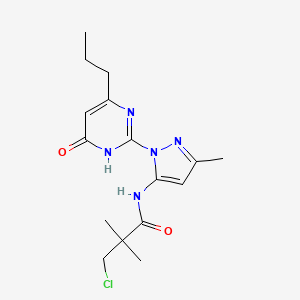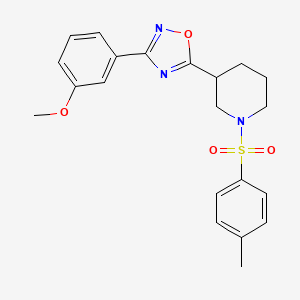![molecular formula C24H23N3O3 B2721080 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-57-8](/img/structure/B2721080.png)
4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically involve providing the IUPAC name, molecular formula, and structure of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of triazole derivatives, including compounds with structural features similar to the one , often involves exploring π-hole tetrel bonding interactions, which are critical for understanding the molecular assembly and interaction energies within these compounds. Such studies provide insight into the substituents' effects on the nucleophilic/electrophilic nature of functional groups, influencing the compound's reactivity and potential applications in material science and catalysis (Ahmed et al., 2020).
Antimicrobial and Anticancer Activities
- Research on 1,2,4-triazole derivatives has shown that these compounds exhibit significant antimicrobial activities. The modification of the triazole core structure, similar to the one , allows for the synthesis of novel compounds with potential as antimicrobial agents (Bektaş et al., 2007).
- Additionally, some 1,2,4-triazole derivatives have been evaluated for their anticancer activity, demonstrating the potential of these compounds in drug discovery for cancer treatment. The specific structural modifications can lead to compounds with promising anticancer properties (Bekircan et al., 2008).
Electronic and Molecular Properties
- Studies involving the molecular, electronic, and spectroscopic analysis of triazole derivatives reveal their nonlinear optical properties and their potential applications in the development of new materials for optoelectronics. Such investigations help understand the electronic structure and the impact of different substituents on the compound's properties (Beytur & Avinca, 2021).
Photocatalytic Applications
- The photocatalytic activities of benzyl alcohol derivatives, including those with methoxy groups, have been explored, demonstrating their potential in selective oxidation processes under visible light. This highlights the application of similar compounds in environmental remediation and sustainable chemistry practices (Higashimoto et al., 2009).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into its properties or mechanism of action.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-18-25-26(16-19-8-12-22(29-2)13-9-19)24(28)27(18)21-10-14-23(15-11-21)30-17-20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPOVCPFLZEQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

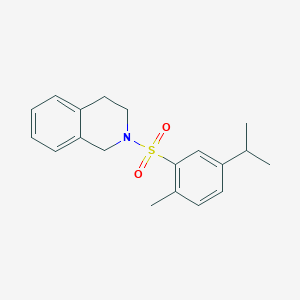
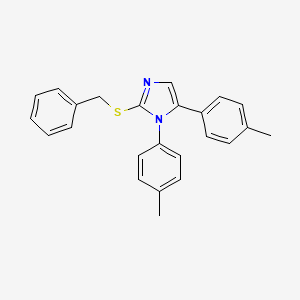
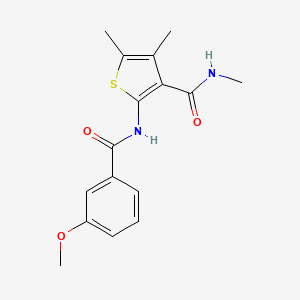
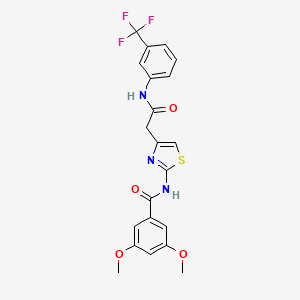
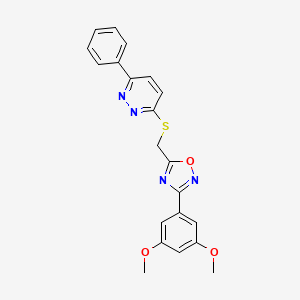
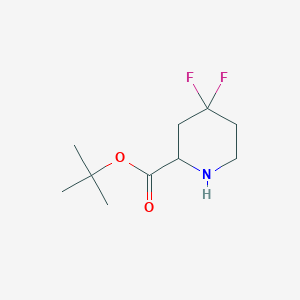
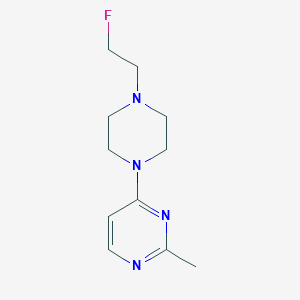
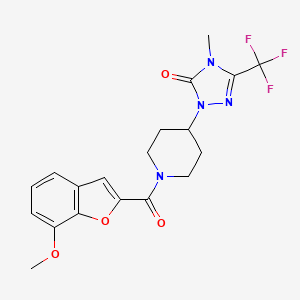
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)
